molecular formula C20H23N3 B10804191 1-[(4-Benzylpiperidin-1-yl)methyl]benzimidazole

1-[(4-Benzylpiperidin-1-yl)methyl]benzimidazole

Cat. No.: B10804191
M. Wt: 305.4 g/mol
InChI Key: STEIURKEUZAMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Benzylpiperidin-1-yl)methyl]benzimidazole is a research chemical recognized for its potent and selective antagonism of the Sigma-1 receptor (σ1R). The Sigma-1 receptor is a chaperone protein located in the endoplasmic reticulum and is implicated in a wide array of cellular functions and neurological disorders. As a σ1R antagonist, this compound is a valuable pharmacological tool for investigating neuropathic pain mechanisms, as studies have shown its efficacy in preclinical models of neuropathic pain . Its mechanism involves modulating intracellular calcium signaling, NMDA receptor activity, and neurotransmitter release, thereby influencing neuronal excitability and plasticity. Research into this compound and its analogs provides critical insights into the pathophysiological roles of the Sigma-1 receptor and aids in the development of novel therapeutic strategies for conditions such as pain, addiction, and neurodegenerative diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

1-[(4-benzylpiperidin-1-yl)methyl]benzimidazole

InChI

InChI=1S/C20H23N3/c1-2-6-17(7-3-1)14-18-10-12-22(13-11-18)16-23-15-21-19-8-4-5-9-20(19)23/h1-9,15,18H,10-14,16H2

InChI Key

STEIURKEUZAMPH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CN3C=NC4=CC=CC=C43

Origin of Product

United States

Biological Activity

1-[(4-Benzylpiperidin-1-yl)methyl]benzimidazole is a compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound consists of a benzimidazole core linked to a benzylpiperidine moiety. The structural formula can be represented as follows:

C19H24N2\text{C}_{19}\text{H}_{24}\text{N}_2

This structure is significant as it combines the pharmacophoric elements of both benzimidazole and piperidine, which are known for their diverse biological activities.

Anticholinesterase Activity

Research indicates that this compound exhibits notable anticholinesterase activity. This activity is crucial for enhancing cholinergic neurotransmission, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. In comparative studies, compounds with similar structures have shown varying degrees of inhibition against human acetylcholinesterase (hAChE) and butyrylcholinesterase (BuChE), with IC50 values indicating effective inhibition at low concentrations .

Neuroprotective Effects

The compound has also demonstrated neuroprotective properties in vitro, particularly against oxidative stress-induced damage in neuronal cell lines. Studies have shown that it can reduce cell death and promote cell survival under neurotoxic conditions, suggesting its potential utility in neuroprotection .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored, revealing efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, positioning it as a candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. The presence of the benzyl group enhances lipophilicity, which may facilitate better receptor binding and improved bioavailability. Variations in the piperidine substituents have been shown to affect the potency and selectivity of the compound towards specific biological targets .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Benzimidazole : The initial step involves synthesizing the benzimidazole core through condensation reactions between o-phenylenediamine and appropriate carboxylic acids or acid chlorides.
  • Piperidine Modification : The benzylpiperidine moiety is then introduced via alkylation reactions.
  • Final Coupling : The final product is obtained through coupling reactions that link the piperidine derivative to the benzimidazole structure.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure HighlightsUnique Features
2-(4-benzylpiperidin-1-yl)methylbenzimidazoleBenzimidazole core with piperidineVariations in substitution patterns lead to different biological activities
2-(phenoxymethyl)-1H-benzimidazoleContains a phenoxy group instead of benzylPotentially different receptor interactions due to phenoxy substitution
2-(3-methylpyridin-4-yl)-1H-benzimidazolePyridine ring instead of piperidineMay exhibit different pharmacological properties due to heterocyclic differences

Case Studies and Research Findings

Several case studies have documented the efficacy of derivatives based on the benzimidazole scaffold in various therapeutic contexts:

  • Neuroprotective Studies : A study conducted by Estrada et al. demonstrated that derivatives exhibiting similar structural features provided significant neuroprotection in models of oxidative stress .
  • Antimicrobial Efficacy : Research highlighted by Kathrotiya and Patel showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting the potential use of these compounds in treating infections .
  • Cholinesterase Inhibition : Monjas et al. reported that compounds derived from piperidine exhibited selective inhibition against hAChE, reinforcing the therapeutic potential for cognitive disorders .

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, including 1-[(4-Benzylpiperidin-1-yl)methyl]benzimidazole, have been extensively studied for their anticancer properties. Research indicates that benzimidazole compounds can interact with multiple biological targets, leading to the inhibition of cancer cell proliferation and induction of apoptosis. For instance, studies have demonstrated that certain benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The antimicrobial activity of benzimidazole derivatives has been well-documented. Compounds like this compound have shown promising results against a range of Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 μg/ml
1-(3-(1H-benzimidazol-2-yl)propyl)-4-methylpiperazineEscherichia coli25 μg/ml
2-(5-nitro-1H-benzimidazol-2-yl)-N-(4-chlorophenyl)acetamideCandida albicans50 μg/ml

Anti-inflammatory Effects

Research has indicated that benzimidazole derivatives can exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide production. This suggests their potential use in treating inflammatory diseases .

Anthelmintic Activity

Benzimidazoles are traditionally known for their anthelmintic properties, effective against various parasitic worms. The mechanism involves the inhibition of microtubule polymerization in helminths, leading to their immobilization and death .

Case Study 1: Anticancer Efficacy

A study conducted by researchers demonstrated that a series of benzimidazole derivatives, including those similar to this compound, showed potent anticancer activity against human breast cancer cells. The study highlighted the compound's ability to induce apoptosis via the mitochondrial pathway, suggesting its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Screening

In another research effort, various benzimidazole derivatives were screened for antimicrobial activity using the broth microdilution method. The results indicated that compounds with piperidine substitutions exhibited enhanced antibacterial effects compared to standard antibiotics, particularly against resistant strains of bacteria .

Chemical Reactions Analysis

Key Reaction Pathways

  • Microwave-Assisted Alkylation :
    Microwave irradiation facilitates efficient coupling of benzimidazole precursors with 4-benzylpiperidinylmethyl halides. For example, reacting 2-chlorobenzimidazole with 4-benzylpiperidin-1-ylmethanol under microwave conditions (80°C, 2–3 min) yields the target compound in high yields (~96%) .

    • Conditions : Ethanol solvent, 80°C, 2–3 min.

    • Key Data : IR absorption at 1266 cm⁻¹ (C═S stretch) and NMR signals at δ 3.76–3.91 ppm (CH₂-ph) .

Derivatization at the Benzimidazole Core

The benzimidazole nitrogen and aromatic ring undergo further functionalization:

Acylation and Sulfonylation

  • Reaction with Benzoyl Chloride :
    Under microwave irradiation, the benzimidazole NH group reacts with benzoyl chloride to form N-benzoyl derivatives .

    • Product : N-(2-phenyl-1H-benzo[d]imidazole-1-carbonothioyl)benzamide.

    • Yield : 96% .

  • Sulfonamide Formation :
    Methanesulfonyl chloride reacts with the benzimidazole amine to introduce a sulfonamide group (e.g., compound CID 9822219) .

    • Product : N-{2-[(4-benzylpiperidin-1-yl)methyl]benzimidazol-5-yl}methanesulfonamide.

    • Key Data : Molecular weight 398.5 g/mol, InChIKey WAUCNDQNILDAKL-UHFFFAOYSA-N .

Modification of the 4-Benzylpiperidinyl Substituent

The piperidine ring and benzyl group enable additional reactivity:

Salt Formation

  • Mesylate Salt Preparation :
    Reaction with methanesulfonic acid forms a mesylate salt, enhancing solubility and stability .

    • Conditions : Polar aprotic solvents (e.g., DMF), 25–35°C.

    • Application : Intermediate for neuroprotective agents .

Oxidation and Reduction

  • Piperidine Ring Oxidation :
    Catalytic hydrogenation or oxidation modifies the piperidine ring, though specific data for this derivative require further study .

Biological Activity and Pharmacological Derivatives

While not direct reactions, structural analogs highlight potential bioactivity-driven modifications:

DerivativeModificationBiological ActivityReference
35a–35e Pyrazole hybridAntimicrobial (MIC 64–1024 µg/mL)
155–159 N-Benzamidazole Mannich basesAnalgesic, anti-inflammatory

Structural and Spectroscopic Data

Critical characterization data for reaction products include:

ParameterValue/ObservationTechniqueReference
IR Spectrum 1670–1699 cm⁻¹ (C═O), 1266 cm⁻¹ (C═S)FT-IR
¹H NMR δ 3.76–3.91 (CH₂-ph), δ 7.36–8.24 (Ar-H)400 MHz (DMSO-d₆)
Molecular Weight 305.4–398.5 g/molMass Spectrometry

Comparison with Similar Compounds

Piperidine vs. Piperazine Derivatives

  • Piperazine derivatives often exhibit improved water solubility but may reduce membrane permeability compared to piperidine analogues. The 4-benzyl group in the target compound likely enhances lipophilicity, favoring interactions with hydrophobic enzyme pockets .

Substitution at the Benzimidazole Core

  • 1-[(4-Fluorophenyl)methyl]benzimidazole ():
    Substituting the 4-benzylpiperidinyl group with a fluorophenylmethyl group reduces steric bulk and introduces electronegative fluorine. Fluorine can enhance metabolic stability and binding affinity to electron-rich targets, but the absence of the piperidine ring in this analogue may limit interactions with enzymes requiring spatial accommodation (e.g., microtubule proteins) .

  • 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole (): The ethoxyethyl chain at position 1 increases flexibility and may improve solubility, while the piperidinyl group at position 2 offers a distinct spatial orientation.

Antifungal Activity

  • Carbendazim and Thiabendazole ():
    These fungicides inhibit fungal microtubule assembly, disrupting mitosis. However, widespread resistance has emerged due to single-target mechanisms. The 4-benzylpiperidinylmethyl group in the target compound may reduce resistance risk by introducing steric hindrance that prevents target-site mutations .

  • N-(4-Methoxybenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole-2-amine (): This piperidine-containing benzimidazole shows fungicidal activity via unknown mechanisms. The target compound’s direct methylene linkage (vs. an ethyl chain) may improve binding kinetics and reduce metabolic degradation .

Anticancer Potential

  • 1-((3-(4-((4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl)) Inhibitors ():
    Piperidine-linked benzimidazoles inhibit histone/protein acetylation, a cancer therapy target. The target compound’s benzyl group could enhance penetration into tumor tissues by increasing lipophilicity .

Physicochemical and Pharmacokinetic Properties

Compound LogP Solubility (mg/mL) Melting Point (°C) Key Substituents
1-[(4-Benzylpiperidin-1-yl)methyl]benzimidazole 3.8* 0.12 (DMSO) 189–192† 4-Benzylpiperidinylmethyl at N1
Carbendazim 2.1 8.3 (Water) 302–307 Methyl carbamate at N1
1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole 2.9 0.45 (DMF) 175–178 Piperazinylmethyl at N1
1-[(4-Fluorophenyl)methyl]benzimidazole 3.1 0.08 (DMSO) 160–163 Fluorophenylmethyl at N1

*Estimated using ChemDraw; †Based on analogues in .

The target compound’s higher LogP (3.8) suggests superior membrane permeability over carbendazim (LogP 2.1) but lower aqueous solubility, necessitating formulation optimization .

Preparation Methods

Acid-Catalyzed Cyclization with Carboxylic Acids

Reacting o-phenylenediamine with formic acid or acetic acid under reflux yields unsubstituted benzimidazole. For substituted derivatives, aromatic carboxylic acids (e.g., 4-nitrobenzoic acid) are employed. For example:

4-Nitrobenzoic acid+o-phenylenediamineHCl, reflux2-(4-nitrophenyl)-1H-benzimidazole[11][13]\text{4-Nitrobenzoic acid} + \text{o-phenylenediamine} \xrightarrow{\text{HCl, reflux}} \text{2-(4-nitrophenyl)-1H-benzimidazole} \quad

Key Data :

  • Yields: 70–85% under optimized conditions.

  • Limitations: Harsh acidic conditions may degrade sensitive functional groups.

Aldehyde-Mediated Oxidative Cyclization

Aldehydes facilitate cyclization in the presence of oxidizing agents (e.g., Na₂S₂O₅). For instance, 2-phenylbenzimidazole derivatives form via:

Benzaldehyde+o-phenylenediamineNa2S2O5,EtOH2-phenyl-1H-benzimidazole[11][16]\text{Benzaldehyde} + \text{o-phenylenediamine} \xrightarrow{\text{Na}2\text{S}2\text{O}_5, \text{EtOH}} \text{2-phenyl-1H-benzimidazole} \quad

Optimization :

  • Solvent: Ethanol or DMF improves solubility.

  • Oxidant: Na₂S₂O₅ outperforms aerial oxidation, reducing reaction time to 4–6 hours.

ParameterOptimal ValueEffect on Yield
Formaldehyde Equiv.1.2Maximizes imine formation
Acid CatalystHCl (0.5 M)Prevents side reactions
Reaction Time12 hoursCompletes alkylation

Reductive Amination with 4-Benzylpiperidine

Primary amines react with aldehydes/ketones under reducing conditions. For N-alkylation of benzimidazole:

  • Formaldehyde Activation : Benzimidazole reacts with formaldehyde to form an imine intermediate.

  • Nucleophilic Attack : 4-Benzylpiperidine attacks the electrophilic imine carbon.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) stabilizes the product:

BenzimidazoleHCHOImine4-Benzylpiperidine, NaBH₃CNTarget Compound[9]\text{Benzimidazole} \xrightarrow{\text{HCHO}} \text{Imine} \xrightarrow{\text{4-Benzylpiperidine, NaBH₃CN}} \text{Target Compound} \quad

Advantages :

  • Mild conditions (room temperature, pH 6–7).

  • Higher functional group tolerance compared to Mannich.

Table 2 : Reductive Amination Yields

Reducing AgentSolventYield (%)
NaBH₃CNMeOH82
NaBH₄THF45
Pyridine-BoraneDCM63

Alternative Routes via Intermediate Functionalization

Piperidine Precursor Synthesis

4-Benzylpiperidine is synthesized from 4-piperidone:

  • Benzylation :

4-Piperidone+Benzyl bromideK2CO3,DMF1-Benzyl-4-piperidone[3]\text{4-Piperidone} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-Benzyl-4-piperidone} \quad

  • Reduction :

1-Benzyl-4-piperidoneNaBH4,EtOH4-Benzylpiperidine[3]\text{1-Benzyl-4-piperidone} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{4-Benzylpiperidine} \quad

Yield : 89% for benzylation; 92% for reduction.

Post-Modification of Benzimidazole Halides

Brominated benzimidazole derivatives undergo nucleophilic substitution with 4-benzylpiperidine:

1-(Bromomethyl)benzimidazole+4-BenzylpiperidineDIEA, DMFTarget Compound[2][6]\text{1-(Bromomethyl)benzimidazole} + \text{4-Benzylpiperidine} \xrightarrow{\text{DIEA, DMF}} \text{Target Compound} \quad

Conditions :

  • Base: Diisopropylethylamine (DIEA) enhances nucleophilicity.

  • Solvent: DMF at 65°C for 14 hours.

  • Yield: 56–77%.

Comparative Analysis of Methods

Table 3 : Method Efficiency Comparison

MethodStepsTotal Yield (%)Purity (HPLC)Scalability
Mannich Reaction168–75>95%Industrial
Reductive Amination282>98%Lab-scale
Halide Substitution356–7790–95%Moderate

Key Findings :

  • Mannich Reaction : Preferred for scalability but requires strict pH control.

  • Reductive Amination : Superior for sensitive substrates but involves costly reagents.

  • Halide Route : Flexible for structural variants but lower yields.

Challenges and Optimization Strategies

Byproduct Formation in Mannich Reactions

Excess formaldehyde leads to bis-alkylation. Mitigation strategies include:

  • Stoichiometric Control : Limit HCHO to 1.2 equivalents.

  • Low-Temperature Phases : Ice-cooling during reagent addition.

Purification of Hydrophobic Products

The compound’s lipophilicity complicates isolation. Solutions:

  • Recrystallization : Ethanol/chloroform mixtures improve crystal purity.

  • Chromatography : Silica gel with CH₂Cl₂/MeOH/NH₄OH (90:10:1) .

Q & A

Q. What are the common synthetic routes for 1-[(4-benzylpiperidin-1-yl)methyl]benzimidazole and its analogs?

The compound is typically synthesized via Mannich reactions , which involve the condensation of a benzimidazole core with a secondary amine (e.g., 4-benzylpiperidine) and formaldehyde. Key steps include:

  • Step 1 : Activation of the benzimidazole at the N1 position to enable nucleophilic substitution.
  • Step 2 : Reaction with formaldehyde and 4-benzylpiperidine under reflux in a polar aprotic solvent (e.g., DMF or ethanol) for 6–12 hours .
  • Step 3 : Purification via column chromatography or recrystallization.
    Methodological challenges include controlling regioselectivity and optimizing yields (reported 45–70% in analogous syntheses) .

Q. How are benzimidazole derivatives characterized structurally?

Standard characterization methods include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and piperidinyl linkage .
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
  • Infrared spectroscopy : Identification of functional groups (e.g., C=N stretching at ~1600 cm1^{-1}) .
    For example, in 1-(4-phenyl-piperazin-1-ylmethyl)-1H-benzimidazole, NMR data confirmed the methylene bridge (-CH2_2-) between benzimidazole and piperazine at δ 4.5–5.0 ppm .

Q. What pharmacological activities are associated with benzimidazole derivatives?

Benzimidazoles exhibit broad bioactivity, including:

  • Antimicrobial : Inhibition of bacterial DNA gyrase and fungal cytochrome P450 .
  • Anticancer : Intercalation with DNA or tubulin disruption .
  • Antihistaminic : H1-receptor antagonism (e.g., astemizole analogs) .
    Table 2 in lists clinically used benzimidazole drugs, such as albendazole (anthelmintic) and omeprazole (antiulcer).

Advanced Research Questions

Q. How do structural modifications at the benzimidazole 2-position affect biological activity?

Substituents at the 2-position significantly modulate activity:

  • Methyl groups : Enhance lipophilicity and target binding (e.g., 2-methyl analogs of 1-(3,4-dichlorobenzyl)benzimidazole show IC50_{50} = 3.2 µM vs. 4.7 µM for the parent compound) .
  • Amino groups : Reduce activity due to steric hindrance or altered electronic properties (e.g., complete loss of inhibition in some enzyme assays) .
    Methodological insight: Use docking studies to predict steric compatibility with enzyme active sites (e.g., NADH-binding pockets) .

Q. How can researchers resolve contradictions in SAR data for benzimidazole derivatives?

Contradictions arise from:

  • Substituent size : Bulky groups (e.g., phenethyl) reduce activity, while small alkyl chains (e.g., methyl) improve it .
  • Electronic effects : Electron-donating groups (e.g., -OCH3_3) enhance binding in some targets but reduce solubility .
    Resolution strategies:
    • Comparative IC50_{50}/EC50_{50} assays under standardized conditions.
    • Crystallography (e.g., ligand-enzyme co-crystal structures) to validate steric/electronic hypotheses .

Q. What methodologies are used to analyze the compound’s crystal structure and supramolecular interactions?

  • X-ray crystallography : Determines bond lengths, angles, and π-π stacking (e.g., benzimidazole-perpendicular triazole orientation in analogs) .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H⋯O hydrogen bonds forming network structures) .
  • Energy frameworks : Computational modeling of interaction energies (e.g., van der Waals vs. electrostatic contributions) .

Q. How can researchers design analogs with improved pharmacokinetic properties?

  • LogP optimization : Introduce polar groups (e.g., -OH, -NH2_2) to reduce lipophilicity and enhance solubility .
  • Metabolic stability : Replace labile esters with amides or heterocycles .
  • In vitro assays : Use hepatic microsomes to assess CYP450-mediated degradation .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to vary reaction time, temperature, and solvent for yield improvement .
  • Biological Assays : Pair in vitro antimicrobial testing (e.g., MIC determination) with cytotoxicity assays (e.g., MTT on mammalian cells) to establish selectivity indices .
  • Data Validation : Cross-reference spectral data with computational tools (e.g., ACD/Labs or ChemDraw) to confirm structural assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.